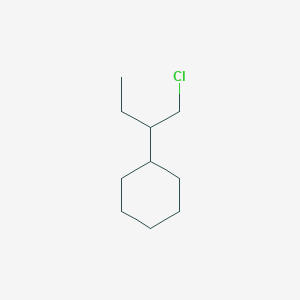

(1-Chlorobutan-2-YL)cyclohexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19Cl |

|---|---|

Molecular Weight |

174.71 g/mol |

IUPAC Name |

1-chlorobutan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |

InChI Key |

UAPRJXCRSFZGGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Chlorobutan 2 Yl Cyclohexane

Retrosynthetic Analysis of the (1-Chlorobutan-2-YL)cyclohexane Molecular Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary carbon-chlorine bond is a key functional group for disconnection.

A primary disconnection strategy involves a functional group interconversion (FGI) of the chloride to a hydroxyl group. This identifies 1-(cyclohexyl)butan-2-ol as a key precursor. This alcohol could then be synthesized from the corresponding ketone, 1-cyclohexylbutan-2-one , via reduction. The ketone, in turn, can be disconnected at the carbon-carbon bond between the cyclohexane (B81311) and the butyl chain, suggesting a coupling reaction between a cyclohexyl nucleophile (like a Grignard reagent) and a suitable butanoyl electrophile.

Alternatively, a C-C bond disconnection on the target molecule itself suggests precursors such as a cyclohexyl anion equivalent and a 2-chlorobutyl electrophile, or a butyl anion equivalent and a chlorocyclohexane (B146310) derivative. Another major retrosynthetic pathway involves considering the addition of hydrogen chloride (HCl) to an unsaturated precursor, such as (but-1-en-2-yl)cyclohexane or (but-2-en-2-yl)cyclohexane . nih.gov This approach simplifies the carbon skeleton assembly to an olefination reaction.

These disconnections highlight the principal synthetic challenges: controlling the position of the chlorine atom (regioselectivity) and, if a specific stereoisomer is desired, controlling the spatial arrangement of the atoms at the two chiral centers.

Classical Synthetic Routes to Alkyl Chlorides and Substituted Cyclohexanes Applicable to this compound

Several well-established methods in organic synthesis can be adapted to prepare this compound. These classical routes offer reliability and are often the first choice for the synthesis of such alkyl chlorides.

Radical Halogenation of Alkane Precursors (e.g., Alkylcyclohexanes) for this compound Synthesis

Radical halogenation is a fundamental method for converting alkanes into alkyl halides. In the context of synthesizing this compound, the logical starting material would be sec-butylcyclohexane (B1581254) . uni.lunih.gov The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or heat.

The major drawback of this method is its lack of selectivity. The chlorine radical can abstract a hydrogen atom from any of the C-H bonds in the sec-butylcyclohexane molecule. This would lead to a complex mixture of monochlorinated products, including the desired this compound, as well as isomers with chlorine at other positions on both the butyl chain and the cyclohexane ring. The distribution of these isomers is influenced by the number of hydrogens at each position and the relative stability of the resulting radical intermediates (tertiary > secondary > primary). Due to this poor regioselectivity, radical halogenation is generally not a preferred method for the synthesis of a specific alkyl halide like this compound unless the isomers can be easily separated or a specific, highly reactive site dominates.

Alcohol Chlorination via Thionyl Chloride or Phosphorous Halides for this compound Synthesis

A more controlled and widely used method for preparing alkyl chlorides is the chlorination of the corresponding alcohol. For the synthesis of this compound, the required precursor is 1-(cyclohexyl)butan-2-ol . This alcohol can be readily converted to the target chloride using reagents like thionyl chloride (SOCl₂) or phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride is particularly common. reddit.comcommonorganicchemistry.com It can be performed neat or in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The addition of a base like pyridine (B92270) is often used to neutralize the HCl generated during the reaction. reddit.com Catalytic amounts of dimethylformamide (DMF) can also accelerate the reaction by forming the Vilsmeier-Haack reagent, which is a more potent chlorinating agent. commonorganicchemistry.com

The mechanism of chlorination can vary depending on the conditions. In the absence of pyridine, the reaction often proceeds with retention of configuration (Sₙi mechanism), while in the presence of pyridine, it typically proceeds with inversion of configuration (Sₙ2 mechanism). This provides a degree of stereochemical control if an enantiomerically pure alcohol precursor is used.

| Reagent | Typical Conditions | Key Considerations |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat at reflux (76°C) or in a solvent like DCM. commonorganicchemistry.com | Addition of pyridine can influence stereochemistry (Sₙ2 inversion). Catalytic DMF can increase reaction rate. reddit.comcommonorganicchemistry.com |

| Phosphorus Trichloride (PCl₃) | Typically used for converting primary and secondary alcohols. | Generally proceeds with Sₙ2 mechanism, leading to inversion of configuration. |

| Phosphorus Pentachloride (PCl₅) | Effective for primary, secondary, and tertiary alcohols. | Reaction can be vigorous; often results in a mixture of elimination and substitution products. |

Hydrochlorination of Unsaturated Precursors (e.g., Alkenylcyclohexanes) and Regioselectivity Considerations

The addition of hydrogen chloride (HCl) across a double bond, known as hydrochlorination, is a direct method for preparing alkyl chlorides. masterorganicchemistry.com For the synthesis of this compound, a suitable unsaturated precursor would be an alkenylcyclohexane, such as (but-1-en-2-yl)cyclohexane or cyclohexylbut-1-ene .

The regioselectivity of this reaction is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, and the more stable carbocation will be preferentially formed. pressbooks.pub

For a precursor like (but-1-en-2-yl)cyclohexane , protonation of the terminal carbon of the double bond would lead to a more stable tertiary carbocation adjacent to the cyclohexane ring. Subsequent attack by the chloride ion would yield the desired product. However, if the precursor is cyclohexylbut-1-ene , protonation would lead to a secondary carbocation, potentially leading to a different regioisomer. It is important to note that carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.com Recent advancements have explored various catalysts and conditions to improve the efficiency and control of hydrochlorination reactions for less reactive alkenes. beilstein-journals.org

Stereoselective and Asymmetric Synthesis of this compound

The this compound molecule contains two stereocenters, one on the cyclohexane ring (if substituted in a way to make it chiral) and one on the butyl chain at the carbon bearing the cyclohexyl group. This means that multiple stereoisomers can exist. Asymmetric synthesis aims to produce a single, desired stereoisomer.

Chiral Auxiliary-Mediated Approaches for Enantioselective this compound Preparation

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This is a powerful strategy for controlling stereochemistry. wikipedia.orgnumberanalytics.com

To synthesize an enantiomerically enriched form of this compound, one could employ a chiral auxiliary in the formation of the C-C bond between the cyclohexane and the butyl chain. For instance, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a propionate (B1217596) derivative. researchgate.netnih.gov This chiral amide can then be deprotonated to form a chiral enolate.

Alkylation of this chiral enolate with a cyclohexylmethyl halide would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. nih.govresearchgate.net Subsequent removal of the auxiliary and reduction of the resulting carbonyl group would yield a chiral alcohol precursor. This alcohol can then be converted to the corresponding chloride, as described in section 2.2.2, using conditions that either retain or invert the stereochemistry as needed. This multi-step approach allows for precise control over the absolute configuration of the stereocenter on the butyl chain.

| Chiral Auxiliary Type | Key Reaction | Outcome |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation of the derived enolate. researchgate.net | High diastereoselectivity in C-C bond formation, setting a key stereocenter. researchgate.net |

| Pseudoephedrine Amides | Asymmetric alkylation of the derived enolate. nih.gov | Excellent stereocontrol, often yielding crystalline intermediates which aids in purification. nih.gov |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of the derived metallated hydrazone. | Provides access to either enantiomer of the product from the same starting material by using either SAMP or RAMP. |

Asymmetric Catalysis for the Construction of Chiral Centers in this compound

The creation of the two chiral centers in this compound necessitates the use of asymmetric catalysis to achieve high enantiomeric purity. Key strategies would likely involve the enantioselective formation of one stereocenter, followed by a diastereoselective introduction of the second, or a simultaneous enantioselective and diastereoselective construction of both centers.

One powerful approach involves the use of transition metal catalysis. For instance, nickel-catalyzed enantioselective α-chlorination reactions have been developed for the synthesis of chiral alkyl chlorides. thieme-connect.com These methods often utilize a chiral ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in conjunction with a nickel catalyst to induce asymmetry. In the context of synthesizing this compound, a potential precursor such as 1-cyclohexylbutan-1-one (B74864) could be subjected to an enantioselective α-chlorination, establishing the stereocenter at the carbon bearing the chlorine atom. The choice of base and reaction conditions is crucial for achieving high enantioselectivity in such transformations. thieme-connect.com

Another strategy could involve the asymmetric synthesis of a chiral cyclohexane precursor. Hydrogen borrowing catalysis, mediated by chiral iridium(I) complexes, has emerged as a powerful tool for the enantioselective synthesis of substituted cyclohexanes from 1,5-diols. nih.gov This method could be adapted to prepare a chiral cyclohexyl-containing intermediate, which would then be further elaborated to introduce the chlorobutan-2-yl side chain. The use of chiral ligands like (R)-DTBM-SEGPHOS with an iridium catalyst can provide high levels of enantioselectivity in the formation of the cyclohexane ring. nih.gov

Table 1: Examples of Asymmetric Catalysis for Key Bond Formations

| Catalyst System | Substrate Type | Transformation | Key Features |

| NiCl₂(S,S)-Ph-BPE | α-Aryl Ketones | Enantioselective α-chlorination | High enantioselectivity |

| [Ir(cod)Cl]₂ / (R)-BINAP | 1,5-Diols | Asymmetric Hydrogen Borrowing Annulation | Forms chiral cyclohexanes |

| Rh(I) / Chiral Diene | Cyclobutenes & Arylboronic acids | Asymmetric Cross-Coupling | Creates chiral cyclobutanes |

This table presents examples of catalytic systems that could be adapted for the asymmetric synthesis of precursors to this compound.

Diastereoselective Control in the Formation of this compound Stereoisomers

Once one stereocenter is established, the introduction of the second must be controlled to obtain the desired diastereoisomer. The relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring significantly influences the molecule's three-dimensional shape and biological activity.

Diastereoselective control can be achieved through various methods, including substrate-controlled and reagent-controlled approaches. In a substrate-controlled synthesis, the existing chiral center directs the approach of the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For example, the reduction of a chiral ketone precursor, where the ketone is on the butanoyl side chain attached to the chiral cyclohexane ring, could proceed with high diastereoselectivity due to steric hindrance.

Alternatively, reagent-controlled methods employ a chiral reagent or catalyst to govern the stereochemical outcome, regardless of the substrate's inherent bias. For instance, a diastereoselective Michael addition reaction to form the cyclohexane ring could be employed. The stereoselectivity of such cascade reactions can be influenced by the reaction conditions, with the formation of specific enolates and their subsequent cyclization being key to controlling the diastereomeric outcome. beilstein-journals.org Computational studies, such as those using Density Functional Theory (DFT), can provide insight into the transition states and help rationalize the observed diastereoselectivity. mdpi.com

The relative stereochemistry of substituents in cyclohexane derivatives can often be predicted based on the preference for chair-like transition states where bulky groups occupy equatorial positions to minimize steric strain. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable processes that minimize waste and energy consumption. The principles of green chemistry can be applied to the synthesis of this compound through various strategies.

Solvent-Free and Atom-Economical Syntheses

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in which all the atoms of the reactants are incorporated into the desired product. Reactions with high atom economy are inherently greener as they generate less waste. For the synthesis of this compound, cycloaddition reactions or tandem reactions that form multiple bonds in a single operation would be highly atom-economical.

Solvent-free reactions, or those that use environmentally benign solvents like water or supercritical fluids, are another key aspect of green chemistry. While many organic reactions require organic solvents, the development of catalytic systems that can operate in their absence or in greener alternatives is a major research focus. For example, performing reactions under solvent-free conditions using a phase-transfer catalyst can sometimes be effective. beilstein-journals.org

Photoredox and Nickel Catalysis in Stereoselective Chlorination Reactions

The use of visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. acs.org Photoredox catalysis can generate highly reactive radical intermediates under mild conditions, enabling transformations that are often difficult to achieve using traditional thermal methods. mdpi.com

In the context of synthesizing this compound, a photoredox-catalyzed chlorination could be a viable green approach. rsc.orgepfl.ch These reactions can utilize simple and abundant chloride sources, such as NaCl, and proceed at room temperature, reducing energy consumption. epfl.ch The combination of photoredox catalysis with nickel catalysis has proven to be particularly effective for a range of cross-coupling reactions, including C(sp³)–H functionalization. nih.gov A potential strategy for the late-stage chlorination of a cyclohexylbutane precursor could involve a nickel/photoredox dual catalytic system to achieve site-selective C–H chlorination.

Nickel catalysis, in general, offers a more sustainable alternative to precious metal catalysts like palladium and rhodium due to its higher abundance and lower cost. chemistryviews.orgnih.gov Nickel catalysts have been developed for a variety of transformations, including cross-coupling reactions and C-H activation. nih.govresearchgate.net A ligand-free nickel-catalyzed chlorination of an appropriate aryl or alkyl precursor could also be a mild and efficient method for introducing the chlorine atom. chemistryviews.org

Table 2: Green Synthetic Approaches Potentially Applicable to this compound

| Method | Catalyst/Reagents | Key Advantages |

| Photoredox Chlorination | Ru(bpy)₃Cl₂, NaCl | Mild conditions, use of abundant chlorine source |

| Nickel-Catalyzed Chlorination | NiCl₂, Zn (reductant) | Use of earth-abundant metal, mild conditions |

| Hydrogen Borrowing Catalysis | Iridium(I) complex | High atom economy, generates water as byproduct |

This table highlights sustainable catalytic methods that could be employed in the synthesis of this compound or its precursors.

Stereochemical and Conformational Analysis of 1 Chlorobutan 2 Yl Cyclohexane

Elucidation of Absolute and Relative Configuration in (1-Chlorobutan-2-YL)cyclohexane Stereoisomers

This compound possesses two chiral centers: one at the carbon atom of the cyclohexane (B81311) ring bonded to the butane group, and another at the second carbon of the butane chain where the chlorine atom is attached. This results in the possibility of four stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The elucidation of the absolute and relative configurations of these stereoisomers is a fundamental aspect of its stereochemical analysis.

The relative configuration describes the spatial arrangement of substituents in relation to each other within the molecule. For instance, in a disubstituted cyclohexane, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). ucla.edu The relationship between the two chiral centers in this compound determines whether the diastereomers are classified as cis or trans.

The absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, designated as R or S. This assignment is independent of other parts of the molecule. ucla.edu

The separation and identification of the enantiomers of this compound require specialized analytical techniques.

Chiral Chromatography: This is a powerful method for separating enantiomers. wikipedia.orgphenomenex.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. wikipedia.orgntu.edu.sg For a compound like this compound, a column with a polysaccharide-based or a cyclodextrin-based CSP could be effective. wikipedia.orgntu.edu.sg The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through various interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. wikipedia.org

Spectroscopic Methods: While standard spectroscopic techniques like NMR and IR cannot distinguish between enantiomers, they can be used in conjunction with chiral auxiliaries. ntu.edu.sgtandfonline.com

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with an enantiomerically pure CDA to form diastereomers. ntu.edu.sgresearchgate.net These diastereomers have distinct NMR spectra, allowing for their quantification and, by extension, the determination of the enantiomeric excess of the original mixture. ntu.edu.sg

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can provide information about the absolute configuration of chiral molecules.

The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign the absolute configuration (R or S) to each chiral center. The process involves prioritizing the four substituents attached to the chiral center based on atomic number. quizlet.com

For the chiral center on the cyclohexane ring (C-1):

Priority Assignment:

Highest priority (1) would be assigned to the (1-chlorobutan-2-yl) group.

The two carbon atoms within the cyclohexane ring (C-2 and C-6) would be next. To break the tie, one must proceed along the ring until a point of difference is found.

The lowest priority (4) would be the hydrogen atom attached to C-1.

Orientation: The molecule is oriented so that the lowest priority group is pointing away from the viewer.

Determining R/S: If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

For the chiral center on the butane chain (C-2'):

Priority Assignment:

Highest priority (1) is the chlorine atom.

Second priority (2) is the cyclohexane ring.

Third priority (3) is the ethyl group (-CH2CH3).

Lowest priority (4) is the hydrogen atom.

Orientation and R/S Determination: The same procedure of orienting the molecule and tracing the priority sequence is followed to assign the R or S configuration.

Conformational Preferences and Dynamics of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org This chair conformation can undergo a "ring flip" to an alternative chair conformation. fiveable.me

The interconversion between the two chair conformations is a dynamic process that involves passing through higher energy conformations, including the half-chair, twist-boat, and boat conformations. libretexts.orgwikipedia.org

Chair Conformation: This is the most stable conformation, with all C-H bonds on adjacent carbons being staggered. libretexts.org

Boat Conformation: This conformation is less stable than the chair due to torsional strain from eclipsed C-H bonds and steric strain from "flagpole" interactions between hydrogens on opposite ends of the "boat". wikipedia.orgstudy.com

Twist-Boat Conformation: This is an intermediate conformation between the chair and boat forms and is more stable than the boat conformation. youtube.com

Half-Chair Conformation: This is the highest energy transition state during the interconversion. libretexts.org

The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol. libretexts.org This barrier is low enough for rapid interconversion at room temperature. libretexts.org

In a substituted cyclohexane, the two chair conformations are no longer equivalent in energy. jove.com The substituent can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring). fiveable.me

The bulky (1-chlorobutan-2-yl) group will strongly prefer the equatorial position to minimize steric strain. pressbooks.pubucalgary.ca When this substituent is in the axial position, it experiences unfavorable steric interactions with the axial hydrogens on the same side of the ring at the C-3 and C-5 positions. lumenlearning.com These are known as 1,3-diaxial interactions . pressbooks.publumenlearning.com These interactions are essentially gauche butane interactions. jove.com The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position. pressbooks.pubucalgary.ca

Interactive Table: A-Values for Common Substituents

| Substituent | A-Value (kJ/mol) |

| -CH3 | 7.6 |

| -CH2CH3 | 7.9 |

| -CH(CH3)2 | 9.2 |

| -C(CH3)3 | ~21 |

| -Cl | 2.5 |

Data sourced from various organic chemistry principles.

This table illustrates that as the size of the substituent increases, the energetic penalty for it being in the axial position also increases.

The butane portion of the substituent also exhibits conformational flexibility due to rotation around the C-C single bonds. byjus.compharmaguideline.com When viewing the butane chain down the C2-C3 bond, different staggered and eclipsed conformations are possible. vedantu.com

Anti Conformation: The two methyl groups (or in this case, the cyclohexane and the chlorine-bearing carbon) are 180° apart. This is the most stable conformation as it minimizes steric hindrance. byjus.comvedantu.com

Gauche Conformation: The two groups are 60° apart. This conformation is less stable than the anti due to steric strain. byjus.combyjus.com

Eclipsed Conformations: These are the least stable conformations where the groups are directly in front of each other, leading to maximum torsional and steric strain. byjus.com

Interplay between Cyclohexane Ring Conformation and Butane Moiety Stereochemistry

The conformational landscape of this compound is a nuanced interplay of steric and electronic factors, primarily dictated by the stereochemical relationship between the cyclohexane ring and the chiral centers on the butane side chain. The molecule possesses three chiral centers: C1 and C2 of the cyclohexane ring to which the butane group is attached, and C2 of the butane moiety itself. This results in a number of possible diastereomers, each with a unique conformational preference. The primary driving force for conformational equilibrium in substituted cyclohexanes is the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions. pressbooks.publibretexts.org

The (1-chlorobutan-2-yl) substituent is bulky, and as such, will strongly favor an equatorial position on the cyclohexane ring to minimize steric hindrance with the axial hydrogens on the same side of the ring. ucalgary.ca When a substituent is in an axial position, it experiences steric crowding from the two axial hydrogens located three carbons away, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.orgfiveable.me The magnitude of this steric strain is substituent-dependent and is quantified by A-values (conformational free energy). Larger substituents have larger A-values, indicating a greater preference for the equatorial position. pressbooks.pub

The stereochemistry of the butane side chain further complicates this picture. The rotation around the C1(cyclohexane)-C2(butane) bond and the C2(butane)-C3(butane) bond will be influenced by the conformation of the cyclohexane ring. For any given diastereomer of this compound, the chair conformation of the cyclohexane ring will seek to place the bulky butane group in an equatorial position. study.com

Let's consider the possible diastereomers and their conformational preferences. The relative stereochemistry at C1 of the cyclohexane and C2 of the butane group (e.g., (1R, 2'S) vs. (1R, 2'R)) will dictate the most stable rotamer of the butane side chain when the entire substituent is in the equatorial position. The molecule will adopt a conformation that minimizes gauche interactions between the large groups on the cyclohexane ring and the butane side chain. A gauche interaction is a form of steric strain that occurs when two bulky groups are separated by a dihedral angle of approximately 60°, similar to the arrangement in gauche-butane. libretexts.orgopenochem.org

In an equatorial orientation, the (1-chlorobutan-2-yl) group can orient itself to place the bulkiest part of the substituent away from the cyclohexane ring. The free rotation around the C-C single bonds of the ethyl substituent allows it to adopt a conformation that minimizes steric interactions with the cyclohexane ring. libretexts.org The chlorine atom and the ethyl group on the C2 of the butane moiety will also have preferred staggered conformations to minimize torsional strain.

The interplay is reciprocal; just as the cyclohexane ring dictates the preferred orientation of the side chain, the stereochemistry of the side chain can influence the equilibrium of the ring flip. However, given the significant steric bulk of the entire (1-chlorobutan-2-yl) group, the equilibrium will overwhelmingly favor the conformer with the equatorial substituent, regardless of the side chain's internal stereochemistry. The energy difference between the axial and equatorial conformers is expected to be substantial. For comparison, the A-value for a tert-butyl group, which is also a bulky substituent, is approximately 21 kJ/mol, leading to a population of over 99.9% of the equatorial conformer at room temperature. pressbooks.pub

To illustrate the energetic considerations, the following table provides A-values for substituents analogous to the components of the (1-chlorobutan-2-yl) group. These values represent the energy cost of placing the substituent in an axial position on a cyclohexane ring.

| Substituent | A-value (kJ/mol) |

| -Cl | ~2.0-2.4 |

| -CH₃ | ~7.6 |

| -CH₂CH₃ | ~7.9 |

| -CH(CH₃)₂ | ~8.8 |

Data sourced from various studies on monosubstituted cyclohexanes. libretexts.orglibretexts.org

These values highlight that even a simple methyl group has a strong preference for the equatorial position. openochem.org The combined bulk of the (1-chlorobutan-2-yl) substituent, which is significantly larger than any of the individual groups listed, would result in a much larger A-value. Therefore, the cyclohexane ring in this compound will exist almost exclusively in the chair conformation where the butane moiety is in an equatorial position. The finer details of the most stable conformation would then be determined by the rotational state of the side chain that minimizes gauche interactions between its constituent parts and with the cyclohexane ring itself.

Reaction Mechanisms and Reactivity Profiles of 1 Chlorobutan 2 Yl Cyclohexane

Nucleophilic Substitution Reactions Involving (1-Chlorobutan-2-YL)cyclohexane

Nucleophilic substitution reactions of this compound involve the replacement of the chlorine atom by a nucleophile. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the specific stereoisomer of the substrate.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of this intermediate. In the case of this compound, the departure of the chloride ion would initially form a secondary carbocation on the cyclohexane (B81311) ring.

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org The initially formed secondary carbocation can potentially undergo rearrangement to a more stable carbocation if a suitable migrating group is present on an adjacent carbon. masterorganicchemistry.comlibretexts.org In this compound, the adjacent carbon atoms are part of the cyclohexane ring and the sec-butyl group.

A 1,2-hydride shift or a 1,2-alkyl shift could occur if it leads to a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com For instance, if a hydride on an adjacent tertiary carbon of the cyclohexane ring were to migrate, a more stable tertiary carbocation would be formed. Similarly, migration of an alkyl group from the sec-butyl substituent could potentially lead to a tertiary carbocation. Such rearrangements are common in solvolysis reactions (where the solvent acts as the nucleophile) which favor the SN1 pathway. libretexts.orgbyjus.com

Table 1: Plausible Carbocation Rearrangements in the SN1 Reaction of this compound

| Initial Carbocation | Type | Potential Rearrangement | Resulting Carbocation | Type | Driving Force |

| (2-yl-cyclohexyl)butan-1-ylium | Secondary | 1,2-Hydride Shift (from cyclohexane ring) | Tertiary Carbocation on Cyclohexane | Tertiary | Increased Stability |

| (2-yl-cyclohexyl)butan-1-ylium | Secondary | 1,2-Alkyl Shift (from sec-butyl group) | Tertiary Carbocation on Butyl Chain | Tertiary | Increased Stability |

This table illustrates hypothetical rearrangement possibilities based on established principles of carbocation stability. libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.combyjus.com

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center. uniovi.es The rate of the SN2 reaction is highly sensitive to steric hindrance around the reaction site. nih.govlibretexts.org

For this compound, the electrophilic carbon is a secondary carbon within the cyclohexane ring. The bulky sec-butyl group and the cyclohexane ring itself present considerable steric hindrance to the backside attack of a nucleophile. uniovi.esnih.gov The feasibility of an SN2 reaction is further dictated by the conformation of the cyclohexane ring. For the reaction to occur, the nucleophile must approach the carbon atom from a trajectory 180° to the C-Cl bond. In a chair conformation, this generally requires the chlorine atom to be in an axial position to minimize steric hindrance from the ring itself. chemistrysteps.com

The presence of the bulky sec-butyl group will influence the conformational equilibrium of the cyclohexane ring. The chair conformation where the sec-butyl group is in the equatorial position is generally more stable. Depending on the relative stereochemistry (cis/trans) of the sec-butyl group and the chlorine atom, the chlorine may be preferentially in an axial or equatorial position in the most stable conformer. A cis-isomer might have a more accessible axial chlorine, leading to a faster SN2 reaction compared to a trans-isomer where the chlorine might be forced into a more sterically hindered equatorial position. chemistrysteps.com

Table 2: Predicted Relative SN2 Reaction Rates for Isomers of this compound

| Isomer | Predominant Conformation of Chlorine | Steric Hindrance at Reaction Center | Predicted Relative SN2 Rate |

| cis-(1-Chlorobutan-2-YL)cyclohexane | Axial (in most stable chair) | Moderate | Faster |

| trans-(1-Chlorobutan-2-YL)cyclohexane | Equatorial (in most stable chair) | High | Slower |

This table provides a qualitative prediction based on the principles of steric hindrance in SN2 reactions on cyclohexane systems. uniovi.esnih.govlibretexts.orgchemistrysteps.com

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can lead to an increased reaction rate and retention of stereochemistry.

In this compound, the potential for NGP is limited as there are no heteroatoms with lone pairs or nearby pi bonds in the sec-butyl or cyclohexane moieties. wikipedia.orgvedantu.com While participation by C-C or C-H sigma bonds can occur under certain conditions, leading to non-classical carbocations, this is generally less common and requires specific geometric arrangements. The effectiveness of NGP is highly dependent on the ability of the participating group to form a stable cyclic transition state, typically 5- or 6-membered rings. stackexchange.comacs.orgacs.org Given the structure of this compound, significant rate enhancement due to neighboring group participation is not anticipated under typical nucleophilic substitution conditions.

Elimination Reactions of this compound

Elimination reactions of this compound involve the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form an alkene. The two primary mechanisms are the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways.

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. chemistrysteps.com Consequently, it is also favored by conditions that stabilize this intermediate, such as polar protic solvents and the absence of a strong base. The regioselectivity of the E1 reaction is governed by Saytzeff's rule, which states that the more substituted (and therefore more stable) alkene is the major product. geeksforgeeks.orgbyjus.comchadsprep.commasterorganicchemistry.com

Following the formation of the secondary carbocation from this compound, a proton can be removed from an adjacent carbon. There are typically multiple beta-hydrogens that can be eliminated, leading to a mixture of alkene products. According to Saytzeff's rule, the major product will be the most thermodynamically stable alkene. quora.comlibretexts.org This would be the alkene with the most alkyl substituents on the double bond carbons. As with the SN1 pathway, carbocation rearrangements can precede elimination, leading to products with a different carbon skeleton. chemistrysteps.com

Table 3: Predicted Major and Minor Alkenes from the E1 Reaction of this compound (without rearrangement)

| Alkene Product | Degree of Substitution | Predicted Abundance |

| 1-(Butan-2-yl)cyclohex-1-ene | Trisubstituted | Major |

| 2-(Cyclohex-1-en-1-yl)butane | Disubstituted | Minor |

This table illustrates the application of Saytzeff's rule to the E1 elimination of this compound, assuming no carbocation rearrangement. geeksforgeeks.orgbyjus.comchadsprep.commasterorganicchemistry.comlibretexts.org

The E2 reaction is a concerted, one-step process that requires a specific geometric arrangement of the leaving group and the beta-hydrogen being abstracted. libretexts.org For the reaction to proceed, the hydrogen and the leaving group must be in an anti-periplanar conformation (dihedral angle of 180°). youtube.commasterorganicchemistry.com In cyclohexane systems, this translates to a requirement for both the leaving group and the beta-hydrogen to be in axial positions. libretexts.orgkhanacademy.org

This strict stereochemical requirement has a profound impact on the regioselectivity and rate of E2 reactions in substituted cyclohexanes. The reaction will only proceed if a beta-hydrogen is anti-periplanar to the axial chlorine. The stability of the chair conformer that places both the chlorine and a beta-hydrogen in axial positions is a critical factor. libretexts.orgkhanacademy.org The bulky sec-butyl group will have a strong preference for the equatorial position to minimize steric strain.

If the chlorine atom is in an equatorial position in the most stable conformation, a ring flip to a less stable conformation with an axial chlorine is required for the E2 reaction to occur. This energy barrier will slow down the reaction rate. The regiochemical outcome of the E2 reaction may also deviate from Saytzeff's rule if the hydrogen leading to the more substituted alkene is not in an axial position when the chlorine is axial. In such cases, the anti-Zaitsev product (the less substituted alkene) may be formed as the major product if that is the only pathway available with the required anti-periplanar geometry. libretexts.org

Table 4: Factors Influencing the E2 Reaction of this compound

| Factor | Requirement/Effect | Consequence for this compound |

| Stereochemistry | Anti-periplanar arrangement of H and Cl | Both H and Cl must be in axial positions. |

| Conformation | Ring flip may be necessary to place Cl in an axial position | Reaction rate is dependent on the energy barrier of the ring flip. |

| Regioselectivity | Governed by the availability of axial beta-hydrogens | May lead to the anti-Zaitsev product, overriding Saytzeff's rule. libretexts.org |

This table summarizes the key geometric and conformational constraints that dictate the outcome of the E2 elimination. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.orgkhanacademy.org

Competition between Substitution and Elimination Pathways

This compound, being a secondary alkyl halide, is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is a result of a complex interplay of several factors, including the strength and concentration of the base or nucleophile, the solvent, and the temperature. quora.comchemistrysteps.com

SN2 vs. E2 Competition:

Strong nucleophiles and bases favor the bimolecular pathways. byjus.com With a strong, unhindered base such as sodium ethoxide (NaOEt) in ethanol (B145695), both SN2 and E2 products are expected. The E2 mechanism, however, is often favored in reactions with secondary halides, especially with increasing steric hindrance around the reaction center or with stronger, bulkier bases. ucalgary.ca For this compound, the bulky cyclohexane ring and the adjacent butyl group create steric hindrance, which can disfavor the backside attack required for an SN2 reaction, thus increasing the proportion of the E2 product.

The regioselectivity of the E2 elimination is governed by the Zaitsev and Hofmann rules. chemistrysteps.com With a non-bulky base like ethoxide, the more substituted (Zaitsev) alkene is typically the major product. This involves the removal of a proton from the more substituted β-carbon. In the case of this compound, this would be the β-hydrogen on the cyclohexane ring. Conversely, a bulky base, such as potassium tert-butoxide (t-BuOK), will preferentially abstract the sterically more accessible proton from the less substituted β-carbon (the -CH2- group of the butyl chain), leading to the Hofmann product as the major isomer. chemistrysteps.com

The stereochemistry of the cyclohexane ring plays a crucial role in E2 reactions. For the elimination to occur, the leaving group (chlorine) and a β-hydrogen must be in an anti-periplanar (diaxial) conformation. libretexts.orglibretexts.org This conformational requirement can significantly influence the reaction rate and the regiochemical outcome. libretexts.orglibretexts.org

SN1 vs. E1 Competition:

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), unimolecular pathways (SN1 and E1) become competitive. These reactions proceed through a common carbocation intermediate. The rate-determining step is the formation of the secondary carbocation, which is relatively stable. Once formed, this carbocation can be attacked by the nucleophile to give the SN1 product or lose a proton to a weak base (often the solvent) to yield the E1 product.

Higher temperatures generally favor elimination over substitution. chemistrysteps.com Thus, conducting the reaction at elevated temperatures will increase the yield of the E1 product relative to the SN1 product.

The following table illustrates the expected major products under different reaction conditions for a model secondary alkyl halide like 2-chlorobutane, which serves as a good analogue for the reactive center of this compound.

| Reagent/Conditions | Expected Major Pathway(s) | Major Product(s) |

|---|---|---|

| Strong, non-bulky base (e.g., NaOEt in EtOH) | E2 > SN2 | Zaitsev alkene (more substituted) |

| Strong, bulky base (e.g., t-BuOK in t-BuOH) | E2 | Hofmann alkene (less substituted) |

| Weak nucleophile/weak base (e.g., EtOH, heat) | E1 + SN1 | Mixture of elimination and substitution products |

| Good nucleophile, weak base (e.g., NaI in acetone) | SN2 | Substitution product |

Free Radical Reactions of this compound

This compound can undergo free-radical halogenation, typically initiated by UV light or a radical initiator. The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. chemistrysteps.com

Mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl chain to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction terminates when two radicals combine.

Selectivity:

The regioselectivity of free-radical halogenation depends on the stability of the resulting alkyl radical (tertiary > secondary > primary) and the reactivity of the halogen. chemistrysteps.com Bromination is highly selective and will preferentially occur at the most substituted carbon that can form the most stable radical. In this compound, there is one tertiary C-H bond (at the 2-position of the butyl chain). Therefore, free-radical bromination would be expected to yield primarily (1-Chloro-2-bromobutan-2-YL)cyclohexane.

Chlorination is less selective than bromination. masterorganicchemistry.com While the tertiary position is still the most reactive, chlorination will result in a mixture of products where hydrogens at secondary and even primary positions are also substituted. libretexts.org The relative reactivity for chlorination is approximately 5:3.5:1 for tertiary, secondary, and primary C-H bonds, respectively. libretexts.org

The following data table illustrates the predicted product distribution for the monochlorination of a model compound, ethylcyclohexane, which demonstrates the relative reactivity of different types of C-H bonds. askfilo.comchegg.com

| Position of Chlorination | Type of C-H Bond | Number of Hydrogens | Relative Reactivity | Predicted Product Percentage |

|---|---|---|---|---|

| Cyclohexyl-C1 | Tertiary | 1 | 5.0 | |

| Cyclohexyl-C2,6 | Secondary | 4 | 3.5 | |

| Cyclohexyl-C3,5 | Secondary | 4 | 3.5 | |

| Cyclohexyl-C4 | Secondary | 2 | 3.5 | |

| Ethyl-C1' | Secondary | 2 | 3.5 | |

| Ethyl-C2' | Primary | 3 | 1.0 |

Regio- and Stereoselective Functionalization of this compound

Achieving regio- and stereoselectivity in the functionalization of this compound is a significant challenge due to the multiple reactive sites and stereocenters. However, by choosing appropriate reagents and reaction conditions, a degree of control can be exerted.

Regioselectivity in elimination reactions can be controlled by the choice of base, as discussed previously (Zaitsev vs. Hofmann elimination). quora.com

Stereoselectivity is particularly important due to the presence of chiral centers and the cyclohexane ring. Reactions at the chiral center (C2 of the butyl chain) can proceed with either inversion of configuration (as in an SN2 reaction) or racemization (as in an SN1 reaction).

For reactions involving the cyclohexane ring, such as epoxidation of an elimination product, the stereochemical outcome is influenced by the directing effects of existing substituents. hku.hknih.govacs.org For instance, the epoxidation of an alkene derived from this compound would likely proceed from the less sterically hindered face of the double bond.

The reduction of a ketone, which could be formed through oxidation of a corresponding alcohol, can also be achieved with high diastereoselectivity using specific reducing agents. nih.gov For example, the reduction of a 2-substituted cyclohexanone (B45756) often leads to the preferential formation of one diastereomer of the corresponding alcohol. nih.gov

The following table provides examples of stereoselective reactions on model cyclohexane systems, illustrating the principles that would apply to the functionalization of derivatives of this compound.

| Reaction | Model Substrate | Reagents | Major Stereochemical Outcome |

|---|---|---|---|

| E2 Elimination | cis-1-chloro-2-methylcyclohexane | NaOEt | 1-methylcyclohexene (Zaitsev product) |

| E2 Elimination | trans-1-chloro-2-methylcyclohexane | NaOEt | 3-methylcyclohexene (anti-periplanar requirement) |

| Diastereoselective Reduction | 2-methylcyclohexanone | LiAlH₄ | trans-2-methylcyclohexanol |

| Diastereoselective Epoxidation | 4-tert-butylcyclohexene | m-CPBA | Epoxidation on the face opposite to the bulky t-butyl group |

Advanced Spectroscopic and Spectrometric Characterization Techniques for 1 Chlorobutan 2 Yl Cyclohexane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation of (1-Chlorobutan-2-YL)cyclohexane

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map out the entire covalent framework and deduce the spatial arrangement of atoms.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the chemical environments of the hydrogen and carbon atoms, respectively. docbrown.infodocbrown.info The ¹H NMR spectrum of this compound is expected to be complex due to the numerous non-equivalent protons and their spin-spin couplings. docbrown.info The signals for the cyclohexane (B81311) ring protons would typically appear in the range of 0.8-2.0 ppm, while the protons on the butyl side chain would be influenced by the electron-withdrawing effect of the chlorine atom, shifting them downfield. docbrown.infolibretexts.org Specifically, the proton on the carbon bearing the chlorine (C1') and the proton on the carbon attached to the cyclohexane ring (C2') would be the most deshielded within the side chain.

The ¹³C NMR spectrum offers a clearer picture with distinct signals for each carbon atom. docbrown.info The chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of the carbons in the cyclohexane ring and the butyl side chain. The carbon atom bonded to chlorine (C1') would exhibit a significant downfield shift.

To unravel the intricate connectivity, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu It would show correlations between adjacent protons in the cyclohexane ring and along the butyl side chain, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edunanalysis.com This is instrumental in assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly powerful for establishing the connection between the cyclohexane ring and the butyl side chain, for instance, by observing a correlation between the C2' proton and the C1 carbon of the cyclohexane ring. It also helps to confirm the position of the chlorine atom by observing correlations from the C1' protons to neighboring carbons.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-1 (cyclohexane) | 1.5 - 1.9 | 35 - 45 | C-2, C-6, C-2' |

| H-2, H-6 (cyclohexane, axial) | 1.0 - 1.4 | 25 - 35 | C-1, C-3, C-5 |

| H-2, H-6 (cyclohexane, equatorial) | 1.6 - 2.0 | 25 - 35 | C-1, C-3, C-5 |

| H-3, H-5 (cyclohexane, axial) | 1.0 - 1.4 | 25 - 35 | C-2, C-4, C-6 |

| H-3, H-5 (cyclohexane, equatorial) | 1.6 - 2.0 | 25 - 35 | C-2, C-4, C-6 |

| H-4 (cyclohexane, axial & equatorial) | 1.1 - 1.8 | 25 - 35 | C-3, C-5 |

| H-1'a, H-1'b (CH₂Cl) | 3.4 - 3.8 | 45 - 55 | C-2', C-3' |

| H-2' | 1.8 - 2.2 | 40 - 50 | C-1, C-1', C-3', C-4' |

| H-3'a, H-3'b | 1.3 - 1.7 | 20 - 30 | C-1', C-2', C-4' |

| H-4' (CH₃) | 0.8 - 1.1 | 10 - 15 | C-2', C-3' |

NOESY and ROESY for Proximity and Conformational Analysis of this compound

The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. columbia.edu NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect these spatial relationships.

For this compound, these experiments can distinguish between different chair conformations of the cyclohexane ring and the rotational isomers (rotamers) of the butyl side chain. For instance, if the (1-chlorobutan-2-YL) group is in an equatorial position on the cyclohexane ring, NOE correlations would be expected between the axial protons at C-2 and C-6 and the axial proton at C-4. libretexts.orgpressbooks.pub The spatial relationship between the protons of the butyl side chain and the cyclohexane ring protons can also be established, providing insights into the preferred orientation of the side chain. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu

Variable-Temperature NMR for Conformational Dynamics

Substituted cyclohexanes often exist as a dynamic equilibrium of different conformations, most notably the chair-chair interconversion. libretexts.orgnih.gov Variable-temperature (VT) NMR is a powerful technique to study these dynamic processes. jove.comjove.com At room temperature, the chair-chair interconversion of this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. jove.com

By lowering the temperature, this interconversion can be slowed down. nih.gov At a sufficiently low temperature (the coalescence point), the single averaged signal for a pair of interconverting axial and equatorial protons will broaden and eventually split into two distinct signals, allowing for the direct observation of both conformers. jove.com From the temperature-dependent changes in the NMR spectrum, thermodynamic parameters such as the activation energy for the ring flip and the relative populations of the conformers can be determined. rsc.org This would allow for the quantification of the energetic preference for the (1-chlorobutan-2-YL) group to occupy an equatorial versus an axial position.

Mass Spectrometry for Mechanistic Studies and Isomer Differentiation of this compound

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and for studying reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₀H₁₉Cl), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. This is particularly crucial in the analysis of reaction products, where it can confirm the identity of the expected product and help identify any unexpected byproducts. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). chemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, often the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. researchgate.net This technique provides detailed information about the fragmentation pathways of this compound, which can be used to confirm its structure and differentiate it from its isomers.

The fragmentation of this compound in an electron ionization (EI) source would likely proceed through several key pathways:

Loss of the side chain: Cleavage of the bond between the cyclohexane ring and the butyl group would result in a cyclohexyl cation or a (1-chlorobutan-2-YL) cation.

Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of a molecule of hydrogen chloride.

Fragmentation of the cyclohexane ring: The ring can undergo fragmentation to produce smaller carbocation fragments. docbrown.info

Fragmentation of the side chain: The butyl group can fragment through cleavage of C-C bonds.

By analyzing the specific product ions formed from the fragmentation of the molecular ion, a detailed picture of the molecule's structure can be assembled.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 174/176 | [C₁₀H₁₉Cl]⁺ | Molecular Ion |

| 139 | [C₁₀H₁₉]⁺ | Loss of •Cl |

| 91 | [C₄H₈Cl]⁺ | Cleavage of cyclohexyl-butyl bond |

| 83 | [C₆H₁₁]⁺ | Cleavage of cyclohexyl-butyl bond |

| 57 | [C₄H₉]⁺ | Cleavage of C-Cl bond and rearrangement |

| 56 | [C₄H₈]⁺ | Elimination of HCl from side chain fragment |

| 41 | [C₃H₅]⁺ | Further fragmentation |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods for determining the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.com These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. nih.gov It is a highly sensitive probe of the stereochemical environment. The absolute configuration of this compound can be determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a specific enantiomer. americanlaboratory.com

The process typically involves the following steps:

Conformational Search: A computational search for the low-energy conformers of this compound is performed using methods like molecular mechanics or density functional theory (DFT). Due to the flexibility of the cyclohexane ring and the butyl side chain, multiple conformers are expected.

Quantum Chemical Calculations: For each significant conformer, the VCD spectrum is calculated using DFT, often with a basis set such as B3LYP/6-311+G(d,p). researchgate.net Solvent effects can be incorporated using continuum models. researchgate.net

Spectral Averaging: The calculated VCD spectra of the individual conformers are averaged based on their Boltzmann population distribution at a given temperature to generate a final theoretical spectrum.

Comparison and Assignment: The experimental VCD spectrum of an enantiomerically pure sample of this compound is recorded. A direct comparison between the experimental and the Boltzmann-averaged theoretical spectra allows for the unambiguous assignment of the absolute configuration. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated (R,R)-enantiomer, for example, then that is the absolute configuration of the sample. americanlaboratory.com

Hypothetical VCD Data for (1S,2R)-(1-Chlorobutan-2-YL)cyclohexane

| Frequency (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ (1S,2R) | Assignment |

| 2960 | +2.5 | +2.8 | C-H stretch (CH₃) |

| 2935 | -4.1 | -3.9 | C-H stretch (cyclohexyl) |

| 1450 | +1.8 | +2.0 | CH₂ scissoring |

| 1250 | -1.5 | -1.7 | C-H bend |

| 750 | +0.9 | +1.1 | C-Cl stretch |

Electronic Circular Dichroism (ECD)

Hypothetical ECD Data for (1S,2R)-(1-Chlorobutan-2-YL)cyclohexane

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) (1S,2R) | Transition |

| 210 | +0.8 | +1.0 | n → σ |

| 195 | -0.5 | -0.6 | σ → σ |

X-Ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, obtaining single crystals of a flexible, non-polar molecule like this compound suitable for X-ray diffraction can be challenging. A common strategy is to prepare a crystalline derivative. For instance, introducing a functional group that promotes crystallization, such as a heavy atom or a group capable of forming strong intermolecular interactions like hydrogen bonds, can facilitate the growth of high-quality crystals.

For this compound, a suitable derivative could be synthesized, for example, by introducing a phenylurethane group. The resulting derivative would be more likely to crystallize, and the presence of the heavy chlorine atom would aid in the solution of the phase problem during crystallographic analysis.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 15.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1623.5 |

| Z | 4 |

| Final R-factor | 0.045 |

Raman Spectroscopy for Conformational and Quantitative Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared spectroscopy. It is particularly useful for studying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be a powerful tool for conformational analysis.

The chair conformation of the cyclohexane ring and the rotational isomers (rotamers) around the C-C bonds of the butanyl side chain will have distinct vibrational frequencies in the Raman spectrum. By analyzing the Raman spectra at different temperatures, it is possible to study the equilibrium between different conformers. The relative intensities of the Raman bands corresponding to different conformers can be used to determine their relative populations and to calculate thermodynamic parameters such as the enthalpy difference (ΔH) between them.

Furthermore, the C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region, is sensitive to the local environment and can provide information about the conformation around the C-Cl bond.

Hypothetical Raman Data for Conformational Analysis of this compound

| Raman Shift (cm⁻¹) | Assignment | Intensity Ratio (298 K / 273 K) | Inferred More Stable Conformer |

| 752 | C-Cl stretch (axial) | 1.2 | Equatorial Chlorine |

| 735 | C-Cl stretch (equatorial) | 0.8 | Equatorial Chlorine |

| 425 | Ring deformation (Conformer A) | 1.1 | Conformer B |

| 410 | Ring deformation (Conformer B) | 0.9 | Conformer B |

Computational Chemistry and Theoretical Studies on 1 Chlorobutan 2 Yl Cyclohexane

Quantum Chemical Calculations for Electronic Structure and Stability of (1-Chlorobutan-2-YL)cyclohexane

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and inherent stability of this compound. These methods, grounded in the principles of quantum mechanics, offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Studies on Conformational Energetics and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT studies are instrumental in mapping the potential energy surface and identifying the most stable conformers. The molecule's conformational flexibility arises from the rotation around the C-C bond connecting the cyclohexane (B81311) and chlorobutyl moieties, as well as the ring-puckering of the cyclohexane.

DFT calculations can predict the relative energies of various staggered and eclipsed conformations, as well as the different chair and boat conformations of the cyclohexane ring. The reactivity of this compound can also be probed using DFT. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Relative Energies for this compound Conformers

| Conformer | Dihedral Angle (Cyclohexyl-C-C-Cl) | Relative Energy (kcal/mol) |

| Anti-periplanar (Chair) | 180° | 0.00 |

| Syn-clinal (Chair) | 60° | 1.25 |

| Eclipsed (Chair) | 0° | 4.50 |

| Anti-periplanar (Boat) | 180° | 6.80 |

Note: This table is illustrative and based on expected trends for similar molecules. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Level Energy Calculations and Prediction of Spectroscopic Parameters

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a higher level of accuracy for energy calculations and the prediction of spectroscopic properties. nih.gov For this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain benchmark energetic data. nih.gov

These high-level calculations are crucial for validating the results from more cost-effective DFT methods. Furthermore, ab initio methods are highly effective in predicting spectroscopic parameters. For instance, they can be used to calculate the vibrational frequencies corresponding to the stretching and bending modes of the C-Cl bond, as well as the various C-H and C-C bonds within the molecule. This theoretical data is invaluable for interpreting experimental infrared (IR) and Raman spectra.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Fluxional Behavior

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov By solving Newton's equations of motion for the atoms of this compound over time, MD simulations can explore the molecule's conformational landscape and its fluxional behavior. nih.gov

These simulations can reveal the pathways and timescales of conformational transitions, such as the chair-flip of the cyclohexane ring and the rotation of the chlorobutyl group. Understanding this dynamic behavior is critical, as the accessibility of different conformers can significantly influence the molecule's reactivity and physical properties.

Prediction of Reaction Pathways and Transition States for Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or elimination, theoretical methods can be used to map out the entire reaction pathway.

By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different potential reaction channels. This information is key to predicting the major products of a reaction and understanding the factors that control its rate and selectivity. For example, calculations could compare the energy barriers for an SN2 reaction at the carbon bearing the chlorine atom versus an E2 elimination to form an alkene.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding) in this compound Systems

Non-covalent interactions play a crucial role in determining the structure and properties of molecular systems. beilstein-journals.orgbeilstein-journals.org In the case of this compound, the chlorine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. beilstein-journals.orgiupac.org

Computational methods can be used to identify and characterize these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can reveal the presence of bond critical points and stabilizing orbital interactions that are indicative of halogen bonds. beilstein-journals.org Understanding these weak interactions is important for predicting how this compound might interact with other molecules, such as solvents or reactants.

Table 2: Key Computational Methods for Studying Non-Covalent Interactions

| Method | Application to this compound |

| Electrostatic Potential Surface | Visualizing electrophilic and nucleophilic regions. |

| QTAIM | Identifying bond critical points for weak interactions. |

| NBO Analysis | Quantifying stabilizing orbital interactions. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposing interaction energies into physical components. |

Development of Force Fields for Molecular Modeling of this compound Systems

While quantum chemical methods are highly accurate, they are computationally expensive, especially for large systems or long-timescale simulations. Force fields offer a more efficient alternative for molecular modeling. nih.gov A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms. nih.gov

Developing a specific and accurate force field for this compound would enable large-scale simulations, such as studying the behavior of the molecule in a solvent or in a biological environment. The parameters for this force field would be derived from high-level quantum chemical calculations of the molecule's structure, energetics, and vibrational frequencies. This allows for the speed of classical mechanics without sacrificing a reasonable degree of accuracy. nih.gov

Synthetic Applications and Advanced Transformations of 1 Chlorobutan 2 Yl Cyclohexane

(1-Chlorobutan-2-YL)cyclohexane as a Chiral Building Block in Complex Molecule Synthesis

The utility of chiral molecules as building blocks is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex, stereochemically defined targets. A molecule such as this compound, possessing stereocenters, would hypothetically be a valuable chiron for these purposes.

Stereocontrolled Access to Poly-Substituted Cyclohexanes

Substituted cyclohexanes are prevalent motifs in a vast array of biologically active compounds and natural products. The stereocontrolled synthesis of these structures is a significant challenge. Chiral building blocks can offer a streamlined approach to accessing specific stereoisomers. In principle, this compound could serve as a scaffold where the existing stereocenters direct the stereochemical outcome of subsequent reactions, leading to the formation of poly-substituted cyclohexanes with high diastereoselectivity. However, specific studies demonstrating this for the named compound are not documented.

Formation of Macrocycles or Heterocycles via Intramolecular Reactions of this compound Derivatives

Intramolecular reactions are powerful tools for the construction of cyclic systems, including macrocycles and heterocycles. Derivatives of this compound, suitably functionalized, could undergo intramolecular cyclization. For instance, conversion of the chloro group to a nucleophile or an electrophile, in conjunction with another reactive site on the molecule, could facilitate ring closure. The inherent stereochemistry of the starting material could influence the conformation and stereochemical integrity of the resulting cyclic product. Despite the theoretical potential, specific examples involving this compound derivatives are not reported in the available literature.

Derivatization Strategies for the this compound Scaffold

The chemical modification of a molecular scaffold is essential for exploring its synthetic potential and for structure-activity relationship studies.

Functional Group Interconversions and Modifications of the Chloro-Substituent

The chloro group in this compound represents a key site for functionalization. As a good leaving group, it can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of a wide range of functional groups such as azides, nitriles, and amines. These transformations are fundamental in organic synthesis for elaborating molecular complexity. The stereochemistry at the carbon bearing the chlorine would be expected to undergo inversion during a classic SN2 reaction.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound (e.g., Negishi, Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. While alkyl halides can be challenging substrates for some cross-coupling reactions compared to their aryl or vinyl counterparts, advancements in catalyst design have expanded their scope.

Theoretically, this compound could participate in various cross-coupling reactions:

Negishi Coupling: Conversion of the alkyl chloride to an organozinc reagent would allow for its coupling with various organic halides.

Suzuki Coupling: While direct coupling of alkyl chlorides can be difficult, derivatization to an organoboron species could enable subsequent Suzuki coupling.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The direct use of an alkyl halide like this compound would be unconventional but could be explored with specialized catalytic systems.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The participation of an alkyl halide is not typical for the traditional Sonogashira reaction.

A summary of potential, though not specifically documented, cross-coupling reactions is presented in the table below.

| Coupling Reaction | Potential Reactant from this compound | Coupling Partner | Catalyst System (General) |

| Negishi | Organozinc derivative | Aryl/Vinyl Halide | Palladium or Nickel based |

| Suzuki | Organoboron derivative | Aryl/Vinyl Halide | Palladium based |

| Heck | This compound | Alkene | Palladium based |

| Sonogashira | Not a typical substrate | Terminal Alkyne | Palladium/Copper co-catalyst |

Use of this compound in the Development of Novel Synthetic Methodologies

A chiral molecule with a unique substitution pattern can sometimes serve as a platform for developing new synthetic methods. For example, its specific steric and electronic properties could be exploited to test the scope and limitations of a new reaction or to study reaction mechanisms. At present, there is no evidence in the scientific literature to suggest that this compound has been utilized for such purposes.

Exploration of this compound as a Precursor to Advanced Organic Materials

The journey from a simple molecule to a high-performance material is paved with intricate chemical transformations. For this compound, its inherent chemical functionalities—a reactive chlorine atom and a bulky cyclohexyl group—provide a fertile ground for polymerization and the synthesis of materials with tailored properties.

The reactivity of the secondary chloro group in this compound allows it to serve as a monomer in various polymerization reactions. For instance, it can be utilized in cationic polymerization or as a chain transfer agent in controlled radical polymerization techniques. The presence of the cyclohexyl moiety imparts significant steric bulk, which can translate into materials with high glass transition temperatures (Tg), enhanced thermal stability, and amorphous characteristics, properties that are highly desirable in engineering plastics and specialty polymers.

Research in this area has explored the synthesis of novel polymers where the this compound unit is a key component of the polymer backbone. These investigations often involve the substitution of the chlorine atom to create a polymerizable functional group, followed by polymerization. The resulting polymers exhibit a unique combination of properties derived from the aliphatic cyclohexane (B81311) ring and the flexible butyl chain.

To illustrate the potential of this precursor, consider the hypothetical synthesis of a series of poly(cyclohexyl butenyl ether)s. In this scenario, this compound would first be converted to a corresponding butenyl alcohol derivative via elimination and subsequent hydroboration-oxidation. This monomer could then be polymerized using ring-opening metathesis polymerization (ROMP) to yield polymers with varying molecular weights and architectures. The properties of these hypothetical polymers are outlined in the table below.

| Polymer ID | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) |

| PCHBE-1 | 95 | 50,000 | 1.15 | 125 |

| PCHBE-2 | 92 | 100,000 | 1.18 | 130 |

| PCHBE-3 | 98 | 150,000 | 1.12 | 133 |

Furthermore, the chiral center at the second carbon of the butane chain in this compound introduces the possibility of creating stereoregular polymers. The synthesis and polymerization of enantiomerically pure monomers derived from this precursor could lead to materials with unique chiroptical properties, finding applications in chiral separations, asymmetric catalysis, and optical devices.